Cas no 379696-86-3 (Benzamide, N-[[[5-[[(3-chlorophenyl)amino]sulfonyl]-2-methylphenyl]amino]thioxomethyl]-4-fluoro-)
![Benzamide, N-[[[5-[[(3-chlorophenyl)amino]sulfonyl]-2-methylphenyl]amino]thioxomethyl]-4-fluoro- structure](https://ja.kuujia.com/scimg/cas/379696-86-3x500.png)
Benzamide, N-[[[5-[[(3-chlorophenyl)amino]sulfonyl]-2-methylphenyl]amino]thioxomethyl]-4-fluoro- 化学的及び物理的性質
名前と識別子
-
- Benzamide, N-[[[5-[[(3-chlorophenyl)amino]sulfonyl]-2-methylphenyl]amino]thioxomethyl]-4-fluoro-
- N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide
- 3-{5-[(3-chlorophenyl)sulfamoyl]-2-methylphenyl}-1-(4-fluorobenzoyl)thiourea
- AKOS034458324
- SCHEMBL13453463
- WAY-381602
- 379696-86-3
- Z56825768
- G68902
-
- インチ: 1S/C21H17ClFN3O3S2/c1-13-5-10-18(31(28,29)26-17-4-2-3-15(22)11-17)12-19(13)24-21(30)25-20(27)14-6-8-16(23)9-7-14/h2-12,26H,1H3,(H2,24,25,27,30)
- InChIKey: PJOHBCIGDMAFIQ-UHFFFAOYSA-N
- ほほえんだ: C(NC(NC1=CC(S(NC2=CC=CC(Cl)=C2)(=O)=O)=CC=C1C)=S)(=O)C1=CC=C(F)C=C1
計算された属性
- せいみつぶんしりょう: 477.0383896g/mol
- どういたいしつりょう: 477.0383896g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 741
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 128Ų
Benzamide, N-[[[5-[[(3-chlorophenyl)amino]sulfonyl]-2-methylphenyl]amino]thioxomethyl]-4-fluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1229720-100mg |
N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide |
379696-86-3 | 98% | 100mg |
$440.0 | 2024-04-19 | |
Ambeed | A1229720-250mg |
N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide |
379696-86-3 | 98% | 250mg |
$749.0 | 2024-04-19 | |
Ambeed | A1229720-1g |
N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide |
379696-86-3 | 98% | 1g |
$2020.0 | 2024-04-19 |
Benzamide, N-[[[5-[[(3-chlorophenyl)amino]sulfonyl]-2-methylphenyl]amino]thioxomethyl]-4-fluoro- 関連文献
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
3. Back matter
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Benzamide, N-[[[5-[[(3-chlorophenyl)amino]sulfonyl]-2-methylphenyl]amino]thioxomethyl]-4-fluoro-に関する追加情報
Introduction to Benzamide, N-[[[5-[[(3-chlorophenyl)amino]sulfonyl]-2-methylphenyl]amino]thioxomethyl]-4-fluoro- (CAS No. 379696-86-3)
Benzamide, N-[[[5-[[(3-chlorophenyl)amino]sulfonyl]-2-methylphenyl]amino]thioxomethyl]-4-fluoro- (CAS No. 379696-86-3) is a highly sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, belongs to the benzamide class of molecules, which are well-known for their diverse biological activities and potential therapeutic applications.
The molecular structure of this compound features multiple functional groups, including a fluoro-substituent, a thioxomethyl group, and a sulfonyl group. These functional groups contribute to its unique chemical properties and biological interactions. The presence of the fluoro-substituent, in particular, is noteworthy as fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic profiles, making them highly desirable in drug development.
Recent studies have highlighted the importance of benzamide derivatives in the development of novel therapeutic agents. Specifically, the combination of a sulfonyl group and an amino-thioxomethyl moiety has been shown to enhance binding affinity to various biological targets. This has led to increased interest in exploring the pharmacological potential of compounds like Benzamide, N-[[[5-[[(3-chlorophenyl)amino]sulfonyl]-2-methylphenyl]amino]thioxomethyl]-4-fluoro-. For instance, research has demonstrated that such derivatives can interact with enzymes and receptors involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents.
In addition to their anti-inflammatory properties, benzamide derivatives have also been investigated for their role in modulating neurological functions. The structural features of Benzamide, N-[[[5-[[(3-chlorophenyl)amino]sulfonyl]-2-methylphenyl]amino]thioxomethyl]-4-fluoro-, particularly the presence of a fluoro-substituent and a thioxomethyl group, make it a promising candidate for further exploration in this area. Preliminary studies have indicated that this compound may exhibit neuroprotective effects by interacting with specific neurotransmitter receptors.
The synthesis of Benzamide, N-[[[5-[[(3-chlorophenyl)amino]sulfonyl]-2-methylphenyl]amino]thioxomethyl]-4-fluoro- involves a multi-step process that requires precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of key intermediates such as 5-amino-2-methylphenol and 3-chloroaniline. These intermediates are then subjected to various chemical transformations, including sulfonylation, thioetherification, and fluorination, to yield the final product.
The fluorination step is particularly critical as it introduces the fluoro-substituent into the molecule. This step often requires specialized conditions and reagents to ensure high yield and purity. Advanced techniques such as electrochemical fluorination or transition-metal-catalyzed fluorination have been employed to achieve this transformation efficiently.
Once synthesized, Benzamide, N-[[[5-[[(3-chlorophenyl)amino]sulfonyl]-2-methylphenyl]amino]thioxomethyl]-4-fluoro-, undergoes rigorous characterization to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used for this purpose. These analytical methods provide detailed information about the molecular structure and chemical environment of the compound.
Evaluation of the biological activity of Benzamide, N-[[[5-[[(3-chlorophenyl)amino]sulfonyl]-2-methylphenyl]amino]thioxomethyl]-4-fluoro- involves both in vitro and in vivo studies. In vitro assays are conducted to assess interactions with specific enzymes or receptors at a molecular level. These assays help identify potential binding sites and evaluate affinity. In vivo studies extend this evaluation by assessing the compound's behavior within living organisms.
One notable aspect of Benzamide derivatives is their ability to modulate protein-protein interactions. The structural complexity of this compound allows it to interact with multiple targets simultaneously, which can lead to synergistic effects in therapeutic applications. For example, studies have shown that certain benzamide derivatives can disrupt protein-protein interactions involved in cancer cell proliferation.
The development of novel drug candidates often involves optimizing synthetic routes to improve yield and reduce costs. Continuous improvements in synthetic methodologies have enabled the production of complex molecules like Benzamide, N-[[[5-[[(3-chlorophenyl)amino]sulfonyl]-2-methylphenyl]amino]thioxomethyl]-4-fluoro-, on a larger scale while maintaining high purity standards.
Regulatory considerations also play a crucial role in the development and commercialization of new pharmaceuticals. Ensuring compliance with regulatory guidelines is essential for obtaining approval from health authorities such as the U.S. Food and Drug Administration (FDA). This involves submitting comprehensive data on the compound's safety profile, efficacy, and quality control measures.
The future prospects for Benzamide derivatives remain promising as ongoing research continues to uncover new therapeutic applications. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery process by predicting novel drug candidates with high accuracy. Additionally, collaborative efforts between academia and industry will be vital in translating laboratory findings into clinical reality.
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